![molecular formula C10H19NO B13479032 6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
6-Oxaspiro[4.5]decan-7-ylmethanamine
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Overview
Description
{6-oxaspiro[45]decan-7-yl}methanamine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxaspiro[4.5]decan-7-yl}methanamine can be achieved through several methods. One common approach involves the cyclization of keto diols with a stereogenic center, leading to derivatives of 1,6,9-tri-oxaspiro[4.5]decanes . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
Industrial production methods for {6-oxaspiro[4.5]decan-7-yl}methanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
{6-oxaspiro[4.5]decan-7-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol yields a new intermediate .
Common Reagents and Conditions
Common reagents used in the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine include Lewis acids for catalysis and various aldehydes for the Prins/pinacol cascade process . Reaction conditions often involve specific temperatures and solvents to achieve the desired selectivity and yield.
Major Products
The major products formed from the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine depend on the specific reaction conditions and reagents used. For instance, the Prins/pinacol cascade process yields 7-substituted-8-oxaspiro[4.5]decan-1-ones .
Scientific Research Applications
{6-oxaspiro[4.5]decan-7-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {6-oxaspiro[4.5]decan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, in the context of mu-opioid receptor agonists, the compound selectively activates G protein and β-arrestin signaling pathways . This selective activation is crucial for its therapeutic effects and reduced side effects compared to traditional opioids.
Comparison with Similar Compounds
Similar Compounds
- {7-oxaspiro[4.5]decan-10-yl}methanamine hydrochloride
- {8-oxaspiro[4.5]decan-1-yl}methanamine
- {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
Uniqueness
{6-oxaspiro[4.5]decan-7-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively activate specific signaling pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decan-7-ylmethanamine |
InChI |
InChI=1S/C10H19NO/c11-8-9-4-3-7-10(12-9)5-1-2-6-10/h9H,1-8,11H2 |
InChI Key |
GEVIGCRALQSKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC(O2)CN |
Origin of Product |
United States |
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